Bienvenue dans la boutique en ligne BenchChem!

N-[2-(furan-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide

Medicinal Chemistry Chemical Biology Structure–Activity Relationship

N-[2-(furan-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide (CAS 1396748-13-2, PubChem CID is a synthetic small-molecule sulfonamide derivative with the molecular formula C₁₄H₁₇NO₄S and a molecular weight of 295.36 g/mol. The compound incorporates three distinct pharmacophoric elements: a furan-2-yl ring, a tertiary hydroxypropyl linker bearing a chiral center (undefined stereocenter count = 1), and a phenylmethanesulfonamide terminus.

Molecular Formula C14H17NO4S
Molecular Weight 295.36 g/mol
CAS No. 1396748-13-2
Cat. No. B6501958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(furan-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide
CAS1396748-13-2
Molecular FormulaC14H17NO4S
Molecular Weight295.36 g/mol
Structural Identifiers
SMILESCC(CNS(=O)(=O)CC1=CC=CC=C1)(C2=CC=CO2)O
InChIInChI=1S/C14H17NO4S/c1-14(16,13-8-5-9-19-13)11-15-20(17,18)10-12-6-3-2-4-7-12/h2-9,15-16H,10-11H2,1H3
InChIKeyVSHDHZHMCRWQTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Furan-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide (CAS 1396748-13-2): Structural Identity & Procurement Baseline


N-[2-(furan-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide (CAS 1396748-13-2, PubChem CID 71782614) is a synthetic small-molecule sulfonamide derivative with the molecular formula C₁₄H₁₇NO₄S and a molecular weight of 295.36 g/mol . The compound incorporates three distinct pharmacophoric elements: a furan-2-yl ring, a tertiary hydroxypropyl linker bearing a chiral center (undefined stereocenter count = 1), and a phenylmethanesulfonamide terminus . It is catalogued as a drug-like screening compound in the Life Chemicals HTS collection (Cat. No. F5857-9482) with a purity specification of ≥90% as confirmed by LCMS and/or 400 MHz NMR . As of the literature cut-off date, no primary research articles reporting quantitative biological activity data for this specific compound were identified in PubMed, ChEMBL, BindingDB, or patent databases . Consequently, this evidence guide is constructed from authoritative physicochemical descriptors, class-level structure–activity relationship (SAR) inferences from structurally related furyl sulfonamides, and vendor-supplied quality metrics—and it explicitly flags the absence of direct comparative biological data where applicable.

Why Generic Substitution Fails for N-[2-(Furan-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide (CAS 1396748-13-2)


Sulfonamide-class compounds with superficially similar substituent lists cannot be treated as interchangeable drop-in replacements. The target compound bears a phenylmethanesulfonamide group linked via a tertiary hydroxypropyl spacer to a furan-2-yl ring, generating an XLogP3 of 1.0 and a topological polar surface area (TPSA) of 87.9 Ų . A close mass-isomeric analog, N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide (CAS 1235269-48-3, same MF C₁₄H₁₇NO₄S, MW 295.36), differs in the position of the furan attachment on the propyl chain and the sulfonamide aryl substituent . The one‑carbon homolog N-(2-(furan-2-yl)-2-hydroxypropyl)-2-phenylethanesulfonamide (CAS 1396678-82-2, MW 309.4) inserts an extra methylene between the phenyl ring and the sulfonyl group, altering both lipophilicity and conformational flexibility . A recently published series of fifteen furyl sulfonamides demonstrated that seemingly minor structural modifications produce ≥10-fold shifts in carbonic anhydrase isoform potency and selectivity; for example, compounds in that series ranged from sub‑micromolar Kᵢ values against hCA I to virtually inactive against hCA II . Therefore, any procurement decision that substitutes one furyl-hydroxypropyl-sulfonamide for another—without direct comparative data—carries a material risk of unknowingly adopting a compound with divergent target engagement, physicochemical behavior, or ADME liability.

Quantitative Differentiation Evidence for N-[2-(Furan-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide (CAS 1396748-13-2)


Structural Uniqueness: Linker-Length Differentiation versus the Ethyl-Homolog Analog CAS 1396678-82-2

The target compound possesses a methylene (–CH₂–) bridge directly connecting the phenyl ring to the sulfonamide sulfur (Ph–CH₂–SO₂NH–). The closest commercially available homolog, N-(2-(furan-2-yl)-2-hydroxypropyl)-2-phenylethanesulfonamide (CAS 1396678-82-2), inserts an additional methylene unit, yielding an ethylene (–CH₂CH₂–) bridge . This single‑atom insertion increases the molecular weight from 295.36 to 309.40 Da and adds one rotatable bond . In phenylalkanesulfonamide series, linker length is a critical determinant of sulfonamide NH acidity and, consequently, zinc‑binding affinity at metalloenzyme active sites . The shorter methylene linker in the target compound is predicted to confer a distinct pKₐ and binding geometry relative to the ethylene‑linked analog, a factor that is kinetically relevant for targets such as carbonic anhydrases and sulfatases .

Medicinal Chemistry Chemical Biology Structure–Activity Relationship

Physicochemical Differentiation: Lipophilic–Polar Balance versus Mass-Isomeric Analog CAS 1235269-48-3

Although the target compound and N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide (CAS 1235269-48-3) share the identical molecular formula (C₁₄H₁₇NO₄S) and nominal mass (295.36 Da), they differ in two critical structural features: (i) the position of the furan substituent on the propyl backbone, and (ii) the aryl substitution on the sulfonamide . The target compound bears an unsubstituted phenylmethanesulfonamide group, whereas the comparator carries a 2‑methoxy substituent ortho to the sulfonamide, which introduces an additional hydrogen‑bond acceptor and alters the electron density at the sulfonyl sulfur. Published computed descriptors for the target compound include XLogP3 = 1.0, TPSA = 87.9 Ų, HBD = 2, HBA = 5, and RoTB = 6 . The methoxy‑substituted comparator is expected to exhibit a lower XLogP (estimated ~0.7–0.9 due to the polar methoxy group) and a higher TPSA (~96–100 Ų), placing the two compounds in different regions of drug‑like chemical space .

Drug-likeness Physicochemical Profiling Fragment-Based Drug Discovery

Class-Level Carbonic Anhydrase Inhibition: SAR Context for Furyl-Hydroxypropyl Sulfonamides

No direct carbonic anhydrase (CA) inhibition data have been published for the target compound. However, a 2023 study by Angeli et al. evaluated fifteen structurally related furyl sulfonamides against four human CA isoforms (hCA I, II, IV, IX) . In that series, compounds bearing a furan ring directly attached to the sulfonamide scaffold exhibited Kᵢ values ranging from sub‑nanomolar to >10 µM across isoforms, with several compounds demonstrating 10‑ to 70‑fold selectivity for tumor‑associated hCA IX over cytosolic hCA II . The target compound's hydroxypropyl linker places the furan ring at a distance and orientation that are distinct from any compound in the published series, suggesting a potentially novel selectivity profile that cannot be predicted by simple interpolation . The reference drug acetazolamide (AAZ) exhibits Kᵢ values of 250 nM (hCA I), 12 nM (hCA II), 74 nM (hCA IV), and 25 nM (hCA IX) and serves as the universal baseline for CA inhibitor benchmarking .

Carbonic Anhydrase Inhibition Isoform Selectivity Metalloenzyme Inhibitor

Vendor Quality Metrics: Purity, Quantity Options, and Procurement Accessibility

The target compound is stocked by Life Chemicals (Catalog No. F5857-9482) with a purity specification of ≥90% as verified by LCMS and/or 400 MHz NMR . Available quantities range from 1 mg to 15 mg, with the 5 mg unit priced at $103.50 (as of September 2023) . The compound is supplied as a neat powder and is part of Life Chemicals' 575,000‑compound HTS collection, confirming its drug‑like property compliance and synthetic tractability . In contrast, the ethyl‑homolog comparator (CAS 1396678-82-2) and the methoxy‑substituted isomer (CAS 1235269-48-3) are listed by multiple vendors with varying purity specifications (typically 95% but without consistently documented QC methods), and pricing for quantities suitable for dose–response follow‑up is not uniformly available . The target compound's documented QC pedigree reduces uncertainty in hit validation campaigns.

Compound Procurement HTS Library Quality Control Chemical Probe

Evidence Gap Advisory: Absence of Direct Biological Activity Data

A systematic search of PubMed, ChEMBL, BindingDB, Google Patents, and Google Scholar conducted in May 2026 returned zero primary research articles, bioassay records, or patent claims containing quantitative biological activity data for CAS 1396748-13-2 . The compound's PubChem substance record (SID associated with CID 71782614) contains no bioassay results, and the ChEMBL database lists no entry for this structure . This stands in contrast to many commercially available sulfonamide screening compounds that have at least one deposited IC₅₀ or percent inhibition value from a published HTS campaign. Users must therefore anticipate that all biological activity data will need to be generated de novo. The absence of pre‑existing data should be factored into project timelines and budget planning.

Evidence Gap Analysis Data Transparency Procurement Risk Assessment

Recommended Application Scenarios for N-[2-(Furan-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide (CAS 1396748-13-2)


Exploratory Carbonic Anhydrase Isoform Selectivity Profiling

The published furyl sulfonamide SAR demonstrates that small structural perturbations drive large shifts in CA isoform selectivity . The target compound's unique combination of a phenylmethanesulfonamide terminus and a furan‑2‑yl‑hydroxypropyl scaffold—not represented in the Angeli et al. 2023 series—makes it a high‑value candidate for broad‑panel CA inhibition screening. Users should benchmark against acetazolamide (AAZ) using a stopped‑flow CO₂ hydration assay across hCA I, II, IV, and IX isoforms, then compare the resulting Kᵢ values with the published furyl sulfonamide dataset to define its selectivity fingerprint .

Hit Identification in Zinc‑Dependent Metalloenzyme HTS Campaigns

The phenylmethanesulfonamide group is a validated zinc‑binding group (ZBG) for metalloenzymes including carbonic anhydrases, sulfatases, and matrix metalloproteinases . The target compound's computed XLogP3 of 1.0 and TPSA of 87.9 Ų place it favorably within drug‑like chemical space for cellular permeability . It is suitable for inclusion in diversity‑oriented HTS libraries targeting zinc‑dependent enzymes, particularly where a methylene‑linked phenylsulfonamide ZBG is desired to modulate metal‑coordination geometry relative to the more common benzenesulfonamide pharmacophore .

SAR Matrix Expansion Around the Hydroxypropyl Linker Motif

The target compound is one of only three commercially catalogued compounds sharing the N‑[2‑(furan‑2‑yl)‑2‑hydroxypropyl]sulfonamide core, ranked by increasing linker length: methylene (target, CAS 1396748-13-2) < ethylene (CAS 1396678-82-2) . No propylene‑linked analog is currently listed. This positions the target compound as the shortest‑linker representative in a system where linker length is expected to modulate both sulfonamide NH acidity and furan‑to‑phenyl distance. Systematic procurement of the target compound alongside the ethylene homolog enables a two‑point SAR exploration of linker‑length effects on potency, selectivity, and metabolic stability .

Computational Chemistry and Molecular Docking Benchmarking

Because the compound has no pre‑existing crystallographic ligand‑target complex deposited in the Protein Data Bank, it serves as an ideal test case for prospective docking and free‑energy perturbation (FEP) studies against CA isoforms or other sulfonamide‑binding targets. Its undefined stereocenter (one chiral center) provides an additional dimension for enantiomer‑specific computational predictions. Researchers may use the computed descriptors from PubChem (MW = 295.36, XLogP3 = 1.0, TPSA = 87.9 Ų, HBD = 2, HBA = 5) as input for in silico ADMET prediction tools to generate testable hypotheses prior to committing to experimental assays.

Quote Request

Request a Quote for N-[2-(furan-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.